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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)propanoic acid

Cat. No.: B077076

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-
Nitrophenoxy)propanoic Acid

Introduction

2-(4-Nitrophenoxy)propanoic acid is a nitroaromatic compound with applications in chemical
synthesis. For researchers and professionals in drug development and materials science, a
thorough understanding of its core physical and chemical properties is fundamental to its
effective application. This guide provides a detailed examination of the compound's identity,
physicochemical parameters, spectroscopic profile, and handling protocols, synthesized from
established chemical data sources.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. 2-(4-
Nitrophenoxy)propanoic acid is cataloged under several identifiers, ensuring its
unambiguous recognition in global databases.

Key Identifiers:
e IUPAC Name: 2-(4-nitrophenoxy)propanoic acid[1]
e Synonyms: 2-(4-nitrophenoxy)propionic acid[2]

e CAS Number: 13794-10-0[1][2][3][4]
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e Molecular Formula: CoHoaNOs[1][2][3]

e Molecular Weight: 211.17 g/mol [1][2][3]

The molecule's architecture is defined by a propanoic acid moiety linked via an ether bond to a

para-substituted nitrophenyl ring. This structure dictates its reactivity and physical behavior.

Caption: Key functional groups of 2-(4-Nitrophenoxy)propanoic acid.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. These values

are critical for designing experimental conditions, predicting behavior in biological systems, and

establishing purification protocols.

Property Value Source(s)
Appearance Solid [5]
Melting Point 130-140 °C [6]
Boiling Point 395.1 £ 17.0 °C (Predicted) [6]
Density 1.377 + 0.06 g/cm3 (Predicted) [6]

pKa (acid dissociation _
2.97 £ 0.10 (Predicted)
constant)

[6]7]

LogP (octanol-water partition
o 1.4467
coefficient)

[2]

Topological Polar Surface Area
(TPSA)

89.67 Az

[2]

Room Temperature, Sealed in
Storage Temperature N
dry conditions

[2][6]

Expert Insights: The predicted pKa of ~2.97 indicates that 2-(4-Nitrophenoxy)propanoic acid

is a relatively strong organic acid. At physiological pH (~7.4), the carboxylic acid group will be

fully deprotonated, rendering the molecule anionic. This is a crucial consideration for drug
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development professionals studying membrane permeability and receptor interactions. The
LogP value of ~1.45 suggests moderate lipophilicity.

Spectroscopic Profile

Structural elucidation and confirmation rely on spectroscopic methods. While raw spectral data
IS proprietary to the acquiring entity, the availability of NMR and other spectroscopic analyses is
documented.

» Nuclear Magnetic Resonance (NMR): Both *H and *3C NMR data are essential for confirming
the carbon-hydrogen framework. 1H NMR would show distinct signals for the aromatic
protons, the methine proton of the propanoic acid chain, and the methyl protons.[8][9][10]
The aromatic region would be complex due to the electron-withdrawing nitro group.

e Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups.
Expected characteristic absorption peaks include a broad O-H stretch for the carboxylic acid,
a sharp C=0 stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O
stretches for the nitro group.

e Mass Spectrometry (MS): This technique is used to determine the molecular weight and
fragmentation pattern, confirming the compound's identity and purity.[11]

Chemical Reactivity and Stability

The reactivity of 2-(4-Nitrophenoxy)propanoic acid is governed by its three primary functional
groups:

o Carboxylic Acid: This group can undergo standard reactions such as esterification, amide
formation, and reduction. Its acidic nature allows for salt formation with bases.

o Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions
(e.g., strong acids like HI).

» Nitrophenyl Group: The nitro group is strongly electron-withdrawing, deactivating the
aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a
common transformation in the synthesis of pharmaceutical intermediates.
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The compound should be stored sealed in a dry environment at room temperature to prevent
degradation.[2][6]

Experimental Protocol: Purity Determination by
HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of chemical compounds in research and pharmaceutical settings.

Objective: To determine the purity of a 2-(4-Nitrophenoxy)propanoic acid sample.
Methodology:

» Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of 2-(4-
Nitrophenoxy)propanoic acid and dissolve it in a suitable solvent (e.g., acetonitrile/water
mixture) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration
curve.

o Sample Preparation: Prepare a sample solution of 2-(4-Nitrophenoxy)propanoic acid at a
concentration of ~1 mg/mL in the same solvent.

 Instrumentation & Conditions:
o HPLC System: A standard system with a UV detector.
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent
B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

o Flow Rate: 1.0 mL/min.

o Detection Wavelength: Set based on the UV absorbance maximum of the nitroaromatic
chromophore (typically 254 nm or a more specific wavelength determined by a UV scan).

o Injection Volume: 10 pL.
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e Analysis: Inject the standard solutions and the sample solution.

o Data Processing: Calculate the area of the main peak in the sample chromatogram.
Determine the percentage purity by comparing the peak area of the main component to the
total area of all peaks, or by quantifying against the calibration curve derived from the
reference standard.

Preparation

2. Prepare Sample Analysis Data Processing
(~1 mg/mL) -
3. Configure HPLC ) A (. 0 )
/"[(018 Column, UV Detector)j—>(4' Inject Samples) KS. Integrate Peak Areas 6. Calculate % Purity
1. Prepare Standard
(1 mg/mL Stock)

Click to download full resolution via product page

Caption: High-level workflow for HPLC purity analysis.

Safety and Handling

While comprehensive safety data for this specific isomer is limited, data for related
nitrophenoxy and nitrophenyl propanoic acids indicate a need for standard laboratory
precautions.

» Hazard Classification: Generally classified as an irritant. May cause skin, eye, and
respiratory irritation.[12][13]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side-shields, and a lab coat.[13][14]

e Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating
dust. Avoid all personal contact, including inhalation.[13][14]
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o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials.[2][14]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling
this chemical.

Conclusion

2-(4-Nitrophenoxy)propanoic acid is a well-defined organic molecule with characteristics
stemming from its acidic, ether, and nitroaromatic functionalities. Its moderate lipophilicity and
strong acidic nature are key parameters for its application in synthetic chemistry and potential
use in drug discovery programs. The technical data presented in this guide serves as a
foundational resource for scientists, enabling informed experimental design, safe handling, and
effective utilization of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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